3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide is an organic compound characterized by its pyrimidine-based structure
Preparation Methods
Synthetic Routes: : The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide typically involves multi-step procedures starting from commercially available starting materials. Initial steps might include the preparation of intermediate compounds through nucleophilic substitution or condensation reactions, leading to the formation of the desired pyrimidine derivatives.
Industrial Production Methods: : Industrial preparation of this compound could leverage large-scale batch processes, optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. Continuous flow synthesis might also be explored for efficiency and scalability.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation, potentially altering the functional groups attached to the pyrimidine ring, leading to the formation of hydroxylated or ketone derivatives.
Reduction: : Reduction reactions may involve the conversion of carbonyl groups to alcohols or the hydrogenation of double bonds within the structure.
Substitution: : Nucleophilic or electrophilic substitutions could modify substituents on the pyrimidine rings, influencing the compound's properties.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions such as Lewis acids.
Scientific Research Applications
Chemistry: : This compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules.
Biology: : It might be used in biochemical assays to study enzyme interactions, particularly those involving pyrimidine metabolism.
Industry: : Industrially, it could be applied in the manufacture of advanced materials or specialty chemicals.
Mechanism of Action
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)propanamide likely exerts its effects through interactions with biological macromolecules. Its structure suggests the ability to form hydrogen bonds and participate in π-π interactions with target proteins or nucleic acids, influencing their function. Key molecular targets could include enzymes involved in nucleotide synthesis or repair pathways.
Comparison with Similar Compounds
Similar Compounds: : Examples include other pyrimidine derivatives such as 5-fluorouracil or uracil itself.
Uniqueness: : This compound's specific substituents and structure confer unique chemical properties, possibly enhancing its specificity and efficacy in its applications. Its dual pyrimidine moiety might offer synergistic effects not observed in simpler analogs.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c25-16(6-9-23-10-7-17(26)22-19(23)28)20-8-11-24-13-21-15(12-18(24)27)14-4-2-1-3-5-14/h1-5,7,10,12-13H,6,8-9,11H2,(H,20,25)(H,22,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRCSUADVDCTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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